molecular formula C25H23ClN2 B10914163 4-chloro-1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

4-chloro-1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10914163
M. Wt: 386.9 g/mol
InChI Key: JACSFMDNFOFDLS-UHFFFAOYSA-N
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Description

4-chloro-1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is an organic compound with a complex structure that includes a pyrazole ring substituted with chloro, methylbenzyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3,5-dimethylphenylhydrazine with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-chloro-1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-(2-methylbenzyl)-3,5-diphenyl-1H-pyrazole
  • 4-chloro-1-(2-methylbenzyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole
  • 4-chloro-1-(2-methylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

Uniqueness

4-chloro-1-(2-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both methylbenzyl and methylphenyl groups provides a distinct steric and electronic environment, differentiating it from other similar compounds.

Properties

Molecular Formula

C25H23ClN2

Molecular Weight

386.9 g/mol

IUPAC Name

4-chloro-3,5-bis(4-methylphenyl)-1-[(2-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C25H23ClN2/c1-17-8-12-20(13-9-17)24-23(26)25(21-14-10-18(2)11-15-21)28(27-24)16-22-7-5-4-6-19(22)3/h4-15H,16H2,1-3H3

InChI Key

JACSFMDNFOFDLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=CC=C3C)C4=CC=C(C=C4)C)Cl

Origin of Product

United States

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